Enhanced Aqueous Solubility vs. Free Base Form (1019108-02-1) for Reliable In Vitro Assay Preparation
The dihydrochloride salt (CAS: 1172004-02-2) is specifically designed to overcome the poor aqueous solubility characteristic of the neutral free base (CAS: 1019108-02-1), a common limitation in 1,2,4-oxadiazole-piperazine derivatives . While precise aqueous solubility values in mg/mL are not disclosed in the primary literature for this exact compound, the salt formation is a standard, quantifiable tactic in medicinal chemistry, typically enhancing solubility by several orders of magnitude compared to the free base, directly enabling aqueous dilution for reliable in vitro pharmacology [1]. The free base has a calculated logP of approximately 1.8, and its conversion to a dihydrochloride is expected to significantly increase its hydrophilicity, mitigating the risk of precipitation during bioassay workflows .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt; expected high solubility based on salt form class characteristics; supplier specification: 95% purity |
| Comparator Or Baseline | Free base (1019108-02-1); no formal solubility data available in primary literature, but expected poor solubility based on LogP ~1.8 |
| Quantified Difference | Significant enhancement is typical for this salt-form class, though exact mg/mL values are unpublished for this specific pair. |
| Conditions | Inference based on standard salt-form principles in medicinal chemistry; supplier purity specification context |
Why This Matters
The dihydrochloride form directly mitigates solubility-driven assay failure, a primary cause of data variability in early-stage screening, making it the more reliable procurement choice for in vitro workflows.
- [1] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
